molecular formula C10H14O2 B1681946 tert-Butylhydroquinone CAS No. 1948-33-0

tert-Butylhydroquinone

Cat. No. B1681946
M. Wt: 166.22 g/mol
InChI Key: BGNXCDMCOKJUMV-UHFFFAOYSA-N
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Patent
US05064737

Procedure details

Then, after adding a mixture of 17.2 g of acrylic acid and 150 g of toluene to the reaction mixture obtained above together with 1.0 g of t-butylhydroquinone, the reaction was further carried out under refluxing with stirring for 4 hours. After cooling to room temperature, the reaction mixture obtained was reprecipitated from 2 liters of methanol and the solid thus precipitated was collected by filtration and dried under reduced pressure to obtain 135 g of Macromonomer MM-1 having a weight average molecular weight of 6.8×103. ##STR51##
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[C:6]1([CH3:12])[CH:11]=CC=C[CH:7]=1>>[C:6]([C:3]1[CH:2]=[C:1]([OH:5])[CH:3]=[CH:2][C:1]=1[OH:5])([CH3:7])([CH3:11])[CH3:12]

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
150 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Then, after adding

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(O)C=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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